molecular formula C25H21N5OS B12035529 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-69-5

9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12035529
CAS No.: 624725-69-5
M. Wt: 439.5 g/mol
InChI Key: WPSSPCAABJONCJ-WGOQTCKBSA-N
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Description

9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone: is a complex organic compound that combines the structural features of anthracene, triazole, and hydrazone. This compound is known for its potential applications in various fields, including chemistry, biology, and materials science. The unique combination of functional groups in this molecule makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and hydrazone moieties play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its combination of anthracene, triazole, and hydrazone functionalities. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

624725-69-5

Molecular Formula

C25H21N5OS

Molecular Weight

439.5 g/mol

IUPAC Name

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H21N5OS/c1-2-31-20-13-11-17(12-14-20)24-27-28-25(32)30(24)29-26-16-23-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)23/h3-16,29H,2H2,1H3,(H,28,32)/b26-16+

InChI Key

WPSSPCAABJONCJ-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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